![molecular formula C12H8N4O2 B14422343 3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 86969-29-1](/img/structure/B14422343.png)
3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a nitroso group attached to the pyrazolo ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole. This intermediate is then reacted with formamide to yield 2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one. The final step involves the nitrosation of the compound using nitrous acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Nitro-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Reduction: 3-Amino-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular signaling pathways, ultimately leading to cell death in cancer cells. The compound’s ability to inhibit receptor tyrosine kinases, such as FLT3, is particularly noteworthy .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-phenylpyrazolo[1,5-a]pyrimidine
- 3,5-Diamino-4-phenylpyrazole
- 2-Phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Uniqueness
3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that lack the nitroso functionality .
Propiedades
Número CAS |
86969-29-1 |
|---|---|
Fórmula molecular |
C12H8N4O2 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
3-nitroso-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H8N4O2/c17-9-6-7-13-12-11(15-18)10(14-16(9)12)8-4-2-1-3-5-8/h1-7,14H |
Clave InChI |
NMGHSTDQIGIUKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=NC=CC(=O)N3N2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


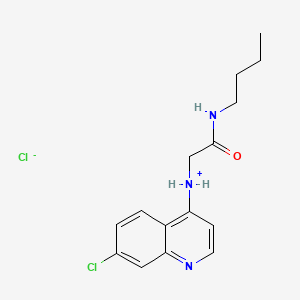
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
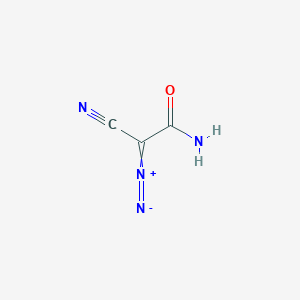
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)

![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)

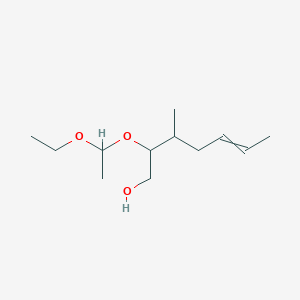
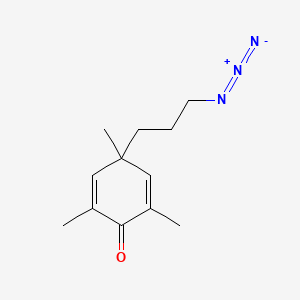

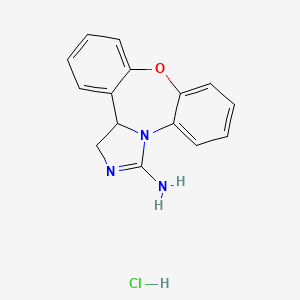
![1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-](/img/structure/B14422348.png)
